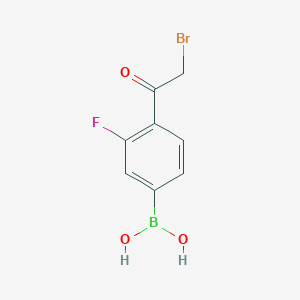

4-Bromoacetyl-3-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHKBNJUHSCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478221 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-36-4 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromoacetyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-Bromoacetyl-3-fluorophenylboronic acid, a valuable reagent in medicinal chemistry and drug discovery. The synthesis is approached with a focus on scientific integrity, providing not just the steps, but the underlying chemical principles and rationale for the chosen methodology.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in the development of novel therapeutics.[1][2] Its structure incorporates two key reactive moieties:

-

An α-bromoacetyl group: This functional group is a potent electrophile, making it an ideal warhead for covalent inhibitors that target nucleophilic residues (such as cysteine or histidine) in protein active sites.

-

A phenylboronic acid group: This versatile handle allows for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This enables the facile introduction of the bromoacetylphenyl moiety into complex molecular scaffolds.

The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties and metabolic stability, making it an attractive building block for drug candidates.[2]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound can be envisioned through a two-step sequence starting from a commercially available precursor.

Diagram of the Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of this compound.

This approach leverages the availability of 4-Acetyl-3-fluorophenylboronic acid [4][5][6], which can be selectively brominated at the α-position of the acetyl group to yield the desired product.

Mechanistic Insights: The α-Bromination of an Aryl Ketone

The key transformation in this synthesis is the α-bromination of the ketone. This reaction typically proceeds via an enol or enolate intermediate.[7][8] Under acidic conditions, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromoketone and hydrogen bromide.

Alternatively, the use of copper(II) bromide offers a convenient method for α-bromination.[9][10] In this case, CuBr₂ acts as both a source of bromine and a Lewis acid catalyst to promote enolization.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound from 4-Acetyl-3-fluorophenylboronic acid.

Diagram of the Synthetic Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Acetyl-3-fluorophenylboronic acid | 481725-35-3 | C₈H₈BFO₃ | 181.96 |

| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Acetyl-3-fluorophenylboronic acid (1.0 eq) in glacial acetic acid.

-

Addition of Bromine: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes or toluene.[11][12]

-

Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the boronic acid hydroxyl protons.

-

¹³C NMR: The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.[2]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety and Handling

-

4-Acetyl-3-fluorophenylboronic acid: May cause skin and eye irritation.[13]

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. All manipulations should be performed in a chemical fume hood.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

-

Dichloromethane: A volatile and potentially carcinogenic solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Trustworthiness and Self-Validation

The described protocol is based on well-established chemical transformations. The success of the synthesis can be validated at each stage:

-

Reaction Monitoring: TLC analysis will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

-

Purification: Successful purification will be evident by obtaining a sharp melting point for the crystalline product and a single spot on a TLC plate.

-

Spectroscopic Analysis: The obtained NMR and mass spectrometry data should be consistent with the expected structure of this compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedures, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Acetylphenylboronic acid | 149104-90-5 [chemicalbook.com]

- 4. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]

- 5. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Acetyl-3-fluorophenylboronic acid [oakwoodchemical.com]

- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(Bromomethyl)phenylboronic acid(68162-47-0) 1H NMR [m.chemicalbook.com]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromoacetyl-3-fluorophenylboronic Acid (CAS: 481725-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a specialized organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique trifunctional chemical architecture, featuring a boronic acid group, a bromoacetyl moiety, and a fluorine atom on a phenyl ring, makes it a versatile building block for the synthesis of complex molecules and a valuable tool for chemical biology research. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The bromoacetyl group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, making it a useful warhead for the design of targeted covalent inhibitors. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 481725-36-4 | N/A |

| Molecular Formula | C₈H₇BBrFO₃ | N/A |

| Molecular Weight | 260.85 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | Not explicitly available in public literature | N/A |

| Boiling Point | 399.659 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.682 g/cm³ (Predicted) | N/A |

Synthesis

Step 1: Synthesis of (3-Bromo-4-fluorophenyl)boronic acid

The initial step would involve the conversion of the aldehyde group of 3-bromo-4-fluorobenzaldehyde into a boronic acid. A common method for this transformation is the Miyaura borylation reaction, which utilizes a palladium catalyst and a diboron reagent.

Step 2: Bromoacetylation of (3-Bromo-4-fluorophenyl)boronic acid

The subsequent step would be the introduction of the bromoacetyl group. This can be achieved through a Friedel-Crafts acylation reaction of the (3-bromo-4-fluorophenyl)boronic acid with bromoacetyl bromide or bromoacetyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride.

A generalized workflow for the synthesis is depicted below.

Caption: A plausible synthetic route to this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The boronic acid moiety of this compound makes it an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many pharmaceutical agents and advanced materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for use with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Seal the flask and purge with an inert gas.

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Chemical Biology: Covalent Inhibition of Protein Tyrosine Phosphatases

The bromoacetyl group in this compound is a reactive electrophile that can covalently modify nucleophilic amino acid residues in proteins, such as cysteine and histidine. This property makes it a valuable tool for designing targeted covalent inhibitors. Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. PTP1B, in particular, is a key negative regulator of the insulin and leptin signaling pathways and is a well-validated target for the treatment of type 2 diabetes and obesity.

The bromoacetyl moiety can act as a "warhead" to covalently modify a cysteine residue within the target protein. Studies have shown that α-bromoacetamides can covalently modify an allosteric cysteine residue (C121) in PTP1B, leading to its inactivation.[1] This covalent modification prevents the enzyme from dephosphorylating its substrates, thereby modulating downstream signaling pathways.

Experimental Protocol: General Procedure for Covalent Labeling of a Protein

The following is a generalized protocol for the covalent labeling of a protein with an electrophilic compound, which can be adapted for studying the interaction of this compound with a target protein like PTP1B.

Materials:

-

Purified target protein (e.g., PTP1B) in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO or other suitable solvent)

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (for confirming covalent modification)

-

Enzyme activity assay reagents

Procedure:

-

Incubate the purified target protein with varying concentrations of this compound at a specific temperature (e.g., room temperature or 37 °C) for different time points.

-

At each time point, quench the reaction by adding a reducing agent like DTT to react with any unreacted inhibitor.

-

Analyze the protein samples by SDS-PAGE to check for any gross changes in the protein.

-

Confirm covalent modification by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the inhibitor indicates covalent labeling.

-

Perform an enzyme activity assay to determine the extent of inhibition at each time point and inhibitor concentration. A time-dependent loss of enzyme activity is indicative of covalent inhibition.

References

In-Depth Technical Guide: Structure Elucidation of 4-Bromoacetyl-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions and for forming reversible covalent bonds with diols, such as those found in carbohydrates and glycoproteins. Additionally, the α-bromoacetyl group serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, making it a valuable tool for designing targeted covalent inhibitors and chemical probes. This guide provides a detailed overview of the structural elucidation of this compound, including its physicochemical properties, a proposed synthetic route, and expected analytical data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 481725-36-4 | [Commercial Suppliers] |

| Molecular Formula | C₈H₇BBrFO₃ | [Commercial Suppliers] |

| Molecular Weight | 260.85 g/mol | [Commercial Suppliers] |

| Physical State | Solid | [Commercial Suppliers] |

| Purity | ≥95% | [Commercial Suppliers] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Molecular Structure

The structure of this compound features a benzene ring substituted with a boronic acid group, a fluorine atom, and a bromoacetyl group. The relative positions of these substituents are crucial for its chemical reactivity and biological activity.

Caption: 2D structure of this compound.

Experimental Protocols

Due to the lack of a specific published synthesis protocol for this compound, a plausible two-step synthetic route is proposed, starting from the commercially available 4-acetyl-3-fluorophenylboronic acid. This proposed workflow is illustrated below.

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis of this compound

Materials:

-

4-Acetyl-3-fluorophenylboronic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetyl-3-fluorophenylboronic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing dichloromethane and water.

-

Work-up: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess bromine) and saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield this compound.

Structure Elucidation Data (Predicted)

As experimental spectroscopic data for this compound is not widely available, the following tables provide predicted data based on its chemical structure and known spectral characteristics of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic protons |

| ~7.4-7.6 | m | 1H | Aromatic proton |

| ~4.4 | s | 2H | -COCH₂Br |

| ~2.5-3.5 | br s | 2H | -B(OH)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~135-140 | Aromatic C-B and C-C(O) |

| ~115-130 | Aromatic C-H |

| ~30 | -CH₂Br |

Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | ~ -110 to -120 | m |

| ¹¹B | ~ 28-32 | br s |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 260/262 | [M]⁺ |

| 181 | [M - Br]⁺ |

| 167 | [M - COCH₂Br]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 6: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3200 (broad) | O-H stretch (boronic acid) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1250 | C-F stretch |

| ~600 | C-Br stretch |

Conclusion

This compound is a valuable chemical entity with significant potential in the development of targeted therapeutics and chemical biology tools. This guide provides a foundational understanding of its structure, proposed synthesis, and expected analytical characteristics. While a considerable amount of the presented data is predictive due to the limited availability of experimental results, it serves as a robust starting point for researchers and scientists working with this compound. Further experimental validation of the proposed synthetic protocol and detailed spectroscopic analysis are encouraged to build upon this foundational knowledge.

An In-Depth Technical Guide to 4-Bromoacetyl-3-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetyl-3-fluorophenylboronic acid is a bifunctional reagent of significant interest in the fields of chemical biology, medicinal chemistry, and materials science. Its unique structure, featuring a reactive bromoacetyl group and a versatile phenylboronic acid moiety, allows it to serve dual roles as both a covalent modifier and a synthetic building block. The strategic placement of a fluorine atom further modulates its electronic properties, enhancing its utility in modern drug discovery and organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, core applications, and detailed, field-proven experimental protocols to facilitate its effective use in a research setting.

Section 1: Physicochemical Properties

The efficacy and application of this compound are rooted in its distinct chemical features. The molecule's functionality is derived from three key components: the bromoacetyl electrophile, the fluoro-substituted aromatic ring, and the boronic acid group.

-

The Bromoacetyl Group (-COCH₂Br): This moiety is a potent electrophile, making the compound an effective alkylating agent. It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, forming a stable thioether bond.[1] This reactivity is the basis for its use as a covalent probe and inhibitor.

-

The Fluorophenyl Group: The fluorine atom acts as a bioisostere for hydrogen but imparts significant changes to the molecule's properties. Its strong electron-withdrawing nature can influence the acidity of the boronic acid and the reactivity of the acetyl group. In a drug development context, fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability.[2]

-

The Boronic Acid Group (-B(OH)₂): This functional group is exceptionally versatile. It is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] Furthermore, boronic acids can form reversible covalent bonds with diols, a property leveraged in carbohydrate sensing and as a recognition motif for certain biopolymers.[5]

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 260.85 g/mol | [6] |

| Molecular Formula | C₈H₇BBrFO₃ | [6][7] |

| CAS Number | 481725-36-4 | [6] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [6] |

| IUPAC Name | [4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | [6] |

Section 2: Core Applications in Research & Development

The trifunctional nature of this reagent makes it a powerful tool for a range of applications, from fundamental biological research to the synthesis of novel materials and pharmaceuticals.

Covalent Labeling of Proteins and Drug Discovery

The primary application for drug development professionals is the use of the bromoacetyl group for targeted covalent modification of proteins.[8] Covalent inhibitors have seen a resurgence in drug design, offering benefits such as prolonged duration of action and increased potency.[9]

Mechanism of Action: The process involves an Sₙ2 reaction where a nucleophilic residue on a protein, typically a deprotonated cysteine (thiolate), attacks the electrophilic carbon of the bromoacetyl group.[1][10] This forms an irreversible thioether linkage, covalently attaching the phenylboronic acid moiety to the protein. This "tag-and-modify" strategy is a powerful method for site-selective protein modification.[11] The boronic acid "tag" can then be used for subsequent manipulations or to modulate the protein's function.

Building Block in Suzuki-Miyaura Cross-Coupling

In synthetic chemistry, the boronic acid functionality is paramount. The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups.[3][12] In this context, this compound serves as a building block, allowing for its incorporation into larger, more complex molecules such as active pharmaceutical ingredients (APIs), agrochemicals, or functional materials.[13][14]

Causality in the Workflow: The reaction is catalyzed by a palladium complex and requires a base. The base activates the boronic acid, facilitating the "transmetalation" step where the organic group is transferred from boron to the palladium catalyst. The catalytic cycle is completed by "reductive elimination," which forms the new C-C bond and regenerates the catalyst.[3]

Section 3: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for purification and analysis to confirm successful outcomes.

Protocol: Covalent Labeling of a Cysteine-Containing Protein

This protocol outlines a general procedure for labeling a target protein. Optimization of molar excess, incubation time, and temperature may be required for specific proteins.

Materials:

-

Target protein with at least one accessible cysteine residue.

-

This compound (Reagent).

-

Alkylation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: 1 M DTT or L-cysteine.

-

DMSO (anhydrous).

-

Desalting spin column.

-

LC-MS system for analysis.

Methodology:

-

Protein Preparation:

-

Dissolve or buffer-exchange the target protein into the Alkylation Buffer to a final concentration of 1-10 µM.

-

Causality: If the protein contains disulfide bonds that may mask target cysteines, reduction is necessary. Add DTT (to 10 mM) or TCEP (to 5 mM) and incubate for 1 hour at 37°C.[1]

-

Crucial Step: The reducing agent must be removed before adding the bromoacetyl reagent to prevent it from consuming the electrophile. Use a desalting spin column equilibrated with Alkylation Buffer to remove the DTT/TCEP.[1]

-

-

Labeling Reaction:

-

Prepare a 100 mM stock solution of the Reagent in anhydrous DMSO.

-

Add a 10- to 50-fold molar excess of the Reagent stock solution to the protein solution. Add it dropwise while gently vortexing to prevent protein precipitation.[1] The final DMSO concentration should not exceed 5% (v/v).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect from light, as haloacetyl compounds can be light-sensitive.

-

-

Quenching and Purification:

-

Quench any unreacted Reagent by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) and incubating for 30 minutes.

-

Remove excess, unreacted Reagent and quenching agent by buffer exchange using a desalting spin column.

-

-

Analysis (Validation):

-

Analyze the purified, labeled protein by LC-MS.

-

Self-Validation: Covalent modification is confirmed by observing an increase in the protein's molecular weight corresponding to the mass of the attached fragment (Reagent mass minus HBr mass). Deconvolution of the mass spectrum will show peaks for both unmodified and modified protein, allowing for calculation of labeling efficiency.[10] For precise site identification, further analysis via peptide mapping (bottom-up proteomics) is required.[10]

-

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for using the reagent as a building block. Solvents, bases, and catalyst ligands may need to be optimized for specific substrates.

Materials:

-

This compound (Boronic Acid).

-

Aryl Halide (e.g., 4-Iodoanisole).

-

Palladium Catalyst (e.g., Pd(PPh₃)₄).

-

Base (e.g., K₂CO₃ or Na₂CO₃).

-

Solvent System (e.g., Dioxane/Water or DMF).

-

Inert gas supply (Nitrogen or Argon).

Methodology:

-

Reaction Setup:

-

To a reaction flask, add the Boronic Acid (1.2 equivalents), the Aryl Halide (1.0 equivalent), and the Base (2.0 equivalents).[15]

-

Add the Palladium Catalyst (e.g., 2 mol %).

-

Causality: The system must be deoxygenated as oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

-

-

Reaction Execution:

-

Workup and Purification:

-

Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[16]

-

Section 4: Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, tightly sealed and protected from light and moisture. Boronic acids can be susceptible to degradation, particularly dehydration to form boroxines, so proper storage is critical to maintain purity and reactivity.

-

Safety: this compound is an irritant and a lachrymator. As an alkylating agent, it should be handled with care as it can react with biological nucleophiles. Refer to the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.

Section 5: Conclusion

This compound is a highly valuable and versatile chemical tool. Its dual-functionality enables researchers to covalently modify biological targets and to construct complex organic molecules with high precision. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this reagent, accelerating discovery and innovation in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pschemicals.com [pschemicals.com]

- 8. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. A \"tag-and-modify\" approach to site-selective protein modification. | OxIME [oxime.chem.ox.ac.uk]

- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 13. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Lacking Specific Data, A Guide to Determining the Solubility of 4-Bromoacetyl-3-fluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Bromoacetyl-3-fluorophenylboronic acid in various organic solvents. This is not uncommon for specialized reagents. However, understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation, particularly in the context of drug development where it serves as a valuable building block.[1][2][3][4]

This technical guide provides a robust framework for researchers to determine the solubility of this compound. It outlines a detailed experimental protocol based on established methods for analogous boronic acids and discusses general solubility characteristics for this class of compounds.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids exhibit a range of solubilities influenced by the substituents on the aromatic ring and the nature of the solvent. Generally, increasing the polarity of the solvent enhances the solubility of polar boronic acids. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent environment, potentially complicating solubility studies.[5]

Table 1: Expected Qualitative Solubility of Arylboronic Acids in Common Organic Solvents

| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the boronic acid moiety. |

| Aprotic Polar Solvents | Acetone, 3-Pentanone, Acetonitrile | Good to Moderate | Dipole-dipole interactions facilitate dissolution. Phenylboronic acid has shown high solubility in ether and ketones.[6] |

| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Can act as hydrogen bond acceptors. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid exhibits moderate solubility in chloroform.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Non-polar nature of the solvent is generally not conducive to dissolving the polar boronic acid. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low | Lack of favorable intermolecular interactions. Phenylboronic acid shows very low solubility in hydrocarbons like methylcyclohexane.[6] |

Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method.[5][6][7] This method involves precisely measuring the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.

Materials and Equipment:

-

This compound (solid)[8]

-

Selected organic solvents (analytical grade)

-

Glass test tube with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath)

-

Calibrated digital thermometer (accuracy ±0.1 °C)

-

Analytical balance (accuracy ±0.0001 g)

-

Luminance probe or laser beam and detector for turbidity measurement

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass test tube. The composition should be known with high accuracy.

-

Seal the test tube to prevent solvent evaporation.

-

-

Heating and Equilibration:

-

Place the test tube in the temperature-controlled bath equipped with a magnetic stirrer.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly and steadily increase the temperature of the bath at a constant rate, for example, 0.2-0.5 °C per minute, to ensure thermal equilibrium is maintained.[7]

-

-

Turbidity Measurement:

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles of the solute disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific solute-solvent composition.

-

-

Data Collection and Analysis:

-

Repeat the experiment with different compositions of this compound and the solvent to obtain a series of data points.

-

Plot the solubility (expressed as mole fraction, g/100g of solvent, etc.) as a function of temperature to construct a solubility curve.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic method of solubility determination.

Applications in Drug Discovery and Development

This compound is a bifunctional molecule containing a boronic acid moiety and a bromoacetyl group. The boronic acid is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[2][7] The bromoacetyl group can serve as a reactive handle for covalent modification of biological targets. A thorough understanding of its solubility is paramount for optimizing reaction conditions, facilitating purification, and enabling its use in the development of novel therapeutic agents.[1][3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Spectroscopic Characterization of 4-Bromoacetyl-3-fluorophenylboronic acid

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromoacetyl-3-fluorophenylboronic acid. These predictions are derived from the known spectroscopic characteristics of the bromoacetyl, fluoro, and phenylboronic acid moieties.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.8 - 8.2 | m | Aromatic protons | |

| 4.8 - 5.0 | s | -CH₂Br | ||

| 8.0 - 9.0 (broad) | s | B(OH)₂ | ||

| ¹³C | ~195 | s | C=O | |

| 115 - 165 | m | C-F and C-B couplings | Aromatic carbons | |

| ~35 | s | -CH₂Br | ||

| ¹⁹F | -110 to -120 | s | Ar-F | |

| ¹¹B | 25 - 35 (broad) | s | B(OH)₂ |

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Boronic acid O-H | 3200 - 3500 | Strong, Broad | O-H stretch |

| Aromatic C-H | 3000 - 3100 | Medium | C-H stretch |

| Ketone C=O | 1680 - 1700 | Strong, Sharp | C=O stretch |

| Aromatic C=C | 1400 - 1600 | Medium to Strong | C=C stretch |

| B-O | 1300 - 1400 | Strong | B-O stretch |

| C-F | 1100 - 1300 | Strong | C-F stretch |

| C-Br | 500 - 600 | Medium | C-Br stretch |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Relative Abundance | Assignment | Notes |

| ~276/278 | ~1:1 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for one bromine atom. |

| ~197 | Variable | [M - Br]⁺ | Loss of a bromine radical. |

| ~155/157 | Variable | [M - COCH₂Br]⁺ | Loss of the bromoacetyl group. |

| ~123 | Variable | [M - Br - COCH₂]⁺ | Subsequent loss of the bromoacetyl radical. |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS data for a novel compound such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[1] Phenylboronic acids often exhibit better solubility in DMSO-d₆.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Acquire ¹⁹F and ¹¹B NMR spectra if the spectrometer is equipped with the appropriate probes. These nuclei are highly sensitive and generally require fewer scans.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the low ppm to high ppb range.[2]

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve stable ionization.

-

Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, both modes can be informative.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.[3]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for spectroscopic analysis of a novel compound.

References

Commercial Availability and Technical Guide for 4-Bromoacetyl-3-fluorophenylboronic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and key applications of 4-Bromoacetyl-3-fluorophenylboronic acid. This reagent is of significant interest for its potential as a chemical probe and covalent inhibitor in drug discovery and chemical biology.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the available quantitative data from various vendors. Please note that pricing and stock levels are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Code | CAS Number | Purity | Pack Size | Price (USD) | Stock Status |

| Fluorochem | F212307 | 481725-36-4 | ≥95% | 1 g | ~$180 | Inquire |

| 5 g | ~$530 | Inquire | ||||

| Biosynth | F212307 | 481725-36-4 | 95% (min) | 1 g | ~$180 | Inquire |

| 5 g | ~$530 | Inquire | ||||

| Sigma-Aldrich | SYX00309 | 374790-97-3 | Not Specified | 1 g | ~$197 | Usually ships in 2 business days |

| Thermo Scientific | AC468570010 | 374790-97-3 | 95% | 1 g | Inquire | Inquire |

| Fisher Scientific | AC468570010 | 374790-97-3* | 95% | 1 g | Inquire | Inquire |

*Note: Some suppliers list 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3) which is a related but different compound. Researchers should carefully verify the structure and CAS number before purchasing. The correct CAS number for this compound is 481725-36-4.

Synthetic Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the alpha-bromination of 4-acetyl-3-fluorophenylboronic acid.

Step 1: Alpha-Bromination of 4-Acetyl-3-fluorophenylboronic acid

Materials:

-

4-Acetyl-3-fluorophenylboronic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl4) or another suitable solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetyl-3-fluorophenylboronic acid in a suitable solvent like carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Application in Chemoproteomics: Covalent Inhibition and Target Identification

The bromoacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine. This makes this compound a valuable tool for covalent inhibitor development and for use as a chemical probe in chemoproteomics to identify protein targets.

Covalent Inhibition Mechanism

The diagram below illustrates the mechanism of covalent inhibition where the bromoacetyl moiety of the inhibitor reacts with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, forming a stable covalent bond.

Caption: Mechanism of covalent inhibition.

Experimental Workflow for Chemoproteomics

The following diagram outlines a typical experimental workflow for using this compound as a chemical probe to identify protein targets in a cellular context.

Caption: Chemoproteomics workflow.

Detailed Protocol for Chemoproteomic Target Identification:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound for a specified duration. A vehicle-treated control (e.g., DMSO) is essential.

-

Cell Lysis and Protein Extraction: After treatment, wash the cells with cold PBS and harvest them. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total proteome.

-

Protein Digestion: Quantify the protein concentration in the lysates. Reduce and alkylate the cysteine residues, followed by enzymatic digestion of the proteins into peptides, typically using trypsin.

-

Enrichment of Modified Peptides (Optional but Recommended): To increase the sensitivity of detection for the modified peptides, an enrichment step can be performed. Due to the presence of the boronic acid moiety, affinity chromatography using a diol-containing resin could be employed.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database. The search parameters should include the potential mass shift on nucleophilic residues caused by the covalent modification with the probe.

-

Target Identification and Validation: Identify the proteins that are significantly and consistently modified by this compound in a dose-dependent manner compared to the vehicle control. These are the candidate target proteins. Further validation experiments, such as western blotting or in vitro activity assays, are necessary to confirm the identified targets.

This guide provides a starting point for researchers interested in utilizing this compound. The provided protocols are general and may require optimization for specific experimental systems.

In-Depth Technical Guide: Stability and Storage of 4-Bromoacetyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromoacetyl-3-fluorophenylboronic acid. While specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related arylboronic acids to establish best practices for its handling and storage, ensuring its integrity for research and development applications.

Core Concepts: Stability of Arylboronic Acids

Arylboronic acids, including this compound, are generally stable compounds when handled and stored correctly. However, they are susceptible to degradation under certain environmental conditions. The primary degradation pathway for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible.[1][2][3] Other potential degradation pathways can be influenced by factors such as oxidation and interaction with incompatible materials.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on data from analogous compounds.

Table 1: Summary of Recommended Storage Conditions and Incompatibilities

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Slows down potential degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque container. | Protects from moisture and light. |

| Moisture | Keep in a dry environment (e.g., desiccator). | Arylboronic acids are often hygroscopic and can dehydrate to form boroxines. |

| Light | Protect from light. | To prevent potential light-induced degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Can cause vigorous reactions and degradation of the compound. |

Degradation Pathways

The principal degradation route for this compound, like other arylboronic acids, is the intermolecular dehydration to form a boroxine.

Diagram 1: Boroxine Formation Pathway

Caption: Reversible dehydration of the boronic acid to its corresponding boroxine.

Oxidative degradation is another potential pathway, which can lead to the cleavage of the boronic acid group.[4] The specific degradation products will depend on the reaction conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve subjecting the compound to a range of stress conditions and monitoring its purity over time using a validated analytical method.

General Stability Study Workflow

The following workflow outlines a typical approach for assessing the stability of a chemical compound.

Diagram 2: Experimental Workflow for Stability Testing

Caption: A stepwise process for evaluating the stability of a chemical compound.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for assessing the purity of arylboronic acids and quantifying their degradation products.

4.2.1. HPLC Method Parameters (General Example)

-

Column: A C18 stationary phase is commonly used for the separation of small aromatic molecules.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape.[5]

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile, to minimize on-column hydrolysis.[6]

4.2.2. Forced Degradation Studies

To understand the potential degradation pathways, forced degradation studies should be performed under the following conditions:

-

Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., 60°C.

-

Photostability: Exposure to UV and visible light.

Samples from these studies should be analyzed by HPLC-MS to identify the mass of any degradation products, which can help in elucidating their structures.

Conclusion

While this compound is expected to be a relatively stable compound, proper storage and handling are crucial to maintain its integrity. By adhering to the recommendations outlined in this guide—storing the compound under refrigerated, dry, and inert conditions, and protecting it from light and incompatible materials—researchers can minimize degradation and ensure the reliability of their experimental results. For critical applications, a formal stability study using a validated analytical method like HPLC is recommended to establish a definitive shelf-life under specific storage conditions.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. tandfonline.com [tandfonline.com]

reactivity of the bromoacetyl group on an aromatic ring

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on an Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aromatic bromoacetyl group is a powerful electrophilic moiety widely employed in chemical biology, medicinal chemistry, and materials science. Its α-halo ketone structure confers significant reactivity towards soft nucleophiles, most notably the thiol groups of cysteine residues. This high reactivity, coupled with a high degree of chemoselectivity under controlled conditions, makes it an invaluable tool for the site-specific covalent modification of biomolecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the aromatic bromoacetyl group, factors influencing its chemical behavior, quantitative kinetic data, detailed experimental protocols for its synthesis and application, and its role in the development of covalent inhibitors and bioconjugates.

Core Principles: Reactivity and Mechanism

The reactivity of the bromoacetyl group stems from the presence of two key features: the carbonyl group and the adjacent carbon-bromine bond. The electron-withdrawing nature of the carbonyl group polarizes the α-carbon, making it highly electrophilic and susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group.

The primary reaction mechanism for the bromoacetyl group with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the bromide ion.[1] This process follows second-order kinetics, with the reaction rate being dependent on the concentration of both the aromatic bromoacetyl compound and the nucleophile.[1][2] Due to the instability of the resulting α-carbonyl carbocation, the SN1 pathway is energetically unfavorable. The SN2 reaction with thiols, which are soft nucleophiles, is particularly efficient and results in the formation of a highly stable thioether bond.[2][3]

Caption: SN2 mechanism of an aromatic bromoacetyl group with a thiolate anion.

Factors Influencing Reactivity

Several factors critically influence the rate and selectivity of reactions involving the aromatic bromoacetyl group.

-

pH: The reaction rate with thiols is highly pH-dependent.[2] The reactive species is the nucleophilic thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, as the pH of the medium increases above the pKa of the thiol, the concentration of the thiolate anion rises, leading to a significant increase in the reaction rate.[2] Optimal pH for reactions with cysteine residues is typically between 7.5 and 9.0.[2][4]

-

Aromatic Ring Substituents: The electronic nature of substituents on the aromatic ring can modulate the reactivity of the α-carbon. Electron-withdrawing groups (e.g., -NO₂, -CN) can slightly increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, potentially accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may decrease the reaction rate by reducing the electrophilicity of the reaction center.[1]

-

Leaving Group: The nature of the halogen affects reactivity, following the general trend for leaving group ability in SN2 reactions: I > Br > Cl. Iodoacetyl groups are generally more reactive than bromoacetyl groups because iodide is a better leaving group than bromide.[2]

-

Nucleophile: The bromoacetyl group exhibits high chemoselectivity for soft nucleophiles. It reacts preferentially with thiols over harder nucleophiles like amines (e.g., lysine side chains) and imidazoles (histidine). This selectivity can be kinetically controlled; at a pH of 6.5, the reaction with thiols is orders of magnitude faster than with other nucleophilic groups.[2]

Applications in Research and Drug Development

The unique reactivity profile of the aromatic bromoacetyl group has led to its widespread use in several key areas:

-

Bioconjugation and Protein Labeling: Bromoacetyl moieties are commonly introduced into peptides, antibodies, or small molecules to facilitate their covalent attachment to proteins, typically at cysteine residues.[4][5] This is fundamental for creating antibody-drug conjugates (ADCs), attaching imaging agents, or immobilizing proteins on surfaces.

-

Peptide Cyclization: By incorporating a bromoacetyl group and a cysteine residue into the same peptide sequence, intramolecular SN2 reaction can be induced to form a stable, cyclic peptide.[6][7] This is a valuable strategy for constraining peptide conformation to enhance biological activity and stability.

-

Affinity Labeling and Activity-Based Probing: A bromoacetyl group attached to a molecule that mimics an enzyme's substrate can act as an affinity label or an activity-based probe. The molecule first binds non-covalently to the enzyme's active site, and the proximate bromoacetyl group then reacts with a nearby nucleophilic residue (often a catalytic cysteine), leading to irreversible inhibition.[8] This technique is crucial for identifying and characterizing enzyme active sites and for discovering covalent inhibitors.

-

Covalent Inhibitors: In drug development, the bromoacetyl group can serve as an electrophilic "warhead" to form a permanent covalent bond with a target protein. This is particularly relevant for inhibiting enzymes like kinases and phosphatases. For example, activity-based probes containing an α-bromobenzylphosphonate group (an analogue of the bromoacetyl motif) are used to irreversibly inhibit Protein Tyrosine Phosphatases (PTPs) by targeting their active site cysteine.[8]

Caption: Covalent inhibition of a Protein Tyrosine Phosphatase (PTP) by a bromoacetyl probe.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of aromatic bromoacetyl compounds and related electrophiles.

Table 1: Comparison of Second-Order Rate Constants for Thiol-Reactive Groups.[2]

| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Resulting Linkage | Notes |

|---|---|---|---|---|

| Bromoacetamides | ~0.6 - 10 | 7.5 - 9.0 | Thioether | Good stability; pH-dependent. |

| Iodoacetamides | Generally faster than bromoacetamides | 7.5 - 9.0 | Thioether | Iodide is a better leaving group. |

| Maleimides | 10 - 1000 | 6.5 - 7.5 | Thioether | Highly reactive at neutral pH. |

| Vinyl Sulfones | ~1 - 100 | 8.0 - 9.0 | Thioether | Forms a very stable linkage. |

Note: Data are approximate and vary based on specific reactants and conditions.

Table 2: Effect of Para-Substituents on the SN2 Reaction Rate of Phenacyl Chlorides with Aniline in Methanol at 35°C.[1]

| Substituent (X) on Phenyl Ring | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

|---|---|

| -OCH₃ (Electron-donating) | 3.15 x 10⁻⁴ |

| -CH₃ (Electron-donating) | 2.50 x 10⁻⁴ |

| -H (Unsubstituted) | 1.85 x 10⁻⁴ |

| -Cl (Electron-withdrawing) | 1.20 x 10⁻⁴ |

| -NO₂ (Electron-withdrawing) | 0.45 x 10⁻⁴ |

Note: Data for phenacyl chlorides, which are structurally analogous to phenacyl bromides and demonstrate the electronic effect trend.

Table 3: Thermodynamic Parameters for the Enolisation of Acetophenone vs. p-Bromoacetophenone.[9]

| Ketone | Activation Energy (Ea) (kcal mol⁻¹) | Enthalpy of Activation (ΔH‡) (kcal mol⁻¹) | Entropy of Activation (ΔS‡) (e.u.) |

|---|---|---|---|

| Acetophenone | 19.05 | 19.06 | -2.126 |

| p-Bromoacetophenone | 19.06 | 19.01 | -10.88 |

Note: While not a substitution reaction, this data shows how the bromo-substituent influences the thermodynamics of reactions involving the acetyl group.

Experimental Protocols

Synthesis of p-Bromophenacyl Bromide (2,4'-dibromoacetophenone)

This protocol is adapted from Organic Syntheses and describes the α-bromination of p-bromoacetophenone.[10]

Materials:

-

p-Bromoacetophenone (50 g, 0.25 mole)

-

Glacial acetic acid (100 cc)

-

Bromine (40 g, 0.25 mole)

-

50% and 95% Ethyl alcohol

-

Ice-water bath, filter flask, suction filtration apparatus

Procedure:

-

In a 500-cc flask, dissolve 50 g of p-bromoacetophenone in 100 cc of glacial acetic acid.

-

While vigorously shaking the flask, slowly add 40 g of bromine dropwise. Maintain the reaction temperature below 20°C using a water bath. The addition should take approximately 30 minutes.

-

p-Bromophenacyl bromide will begin to crystallize as needles after about half of the bromine has been added.

-

Once the addition is complete, cool the flask in an ice-water bath to maximize crystallization.

-

Collect the crude product by suction filtration.

-

Wash the crystals on the filter with 50% ethyl alcohol until the filtrate runs colorless (approx. 100 cc).

-

Air-dry the washed product. The expected yield of crude material is 55–60 g.

-

For purification, recrystallize the crude product from 400 cc of 95% ethyl alcohol. The product separates as colorless needles.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry. The final yield is typically 48–50 g (69–72%), with a melting point of 108–109°C.

Kinetic Analysis of Bromoacetyl-Thiol Reaction via UV-Vis Spectrophotometry

This protocol determines the second-order rate constant by monitoring the consumption of a thiol using Ellman's reagent (DTNB) under pseudo-first-order conditions.[2]

Materials:

-

Phosphate buffer (100 mM, pH 7.4)

-

Thiol solution (e.g., 10 mM Glutathione in buffer)

-

Aromatic bromoacetyl compound (e.g., 100 mM p-bromophenacyl bromide in DMSO)

-

Ellman's reagent (DTNB) solution (10 mM in buffer)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation: Prepare working solutions. The final concentration of the bromoacetyl compound should be in large excess (e.g., 1 mM) of the thiol (e.g., 100 µM) to ensure pseudo-first-order kinetics.

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer and thiol at the final desired concentration. Prepare a "time zero" control tube.

-

Reaction Initiation: To each tube (except the control), add the bromoacetyl compound stock solution to initiate the reaction. Mix quickly and start a timer.

-

Time Points: At designated time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot from the reaction mixture and add it to a cuvette containing the DTNB solution. This quenches the reaction and allows the unreacted thiol to react with DTNB, producing the yellow 2-nitro-5-thiobenzoate anion (TNB²⁻).

-

Spectrophotometry: Immediately measure the absorbance of the TNB²⁻ product at 412 nm for each time point.

-

Data Analysis:

-

Convert absorbance values to the concentration of unreacted thiol using a standard curve or the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

-

Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time (t).

-

The plot should be linear, and the slope will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aromatic Bromoacetyl Compound] .

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 7. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Activity-based probes for protein tyrosine phosphatases. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilicity of 4-Bromoacetyl-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-Bromoacetyl-3-fluorophenylboronic acid, a key reagent in the development of targeted covalent inhibitors. The document elucidates the chemical basis of its reactivity, influenced by the interplay of its α-haloketone warhead and the electronic effects of the fluoro and boronic acid substituents on the phenyl ring. A proposed synthetic pathway and a detailed experimental protocol for quantifying its electrophilic reactivity are presented. This guide serves as a critical resource for researchers leveraging this molecule in covalent drug discovery and chemical biology.

Introduction: The Chemical Basis of Electrophilicity

This compound is a bifunctional molecule designed for targeted covalent modification of biomolecules. Its utility in drug discovery and chemical biology stems from its inherent electrophilicity, which allows it to form stable covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine.[1][2] The electrophilic character of this compound is primarily attributed to the α-haloketone functional group, specifically a substituted phenacyl bromide.[3]

The reactivity of the α-carbon in the bromoacetyl group is significantly enhanced by two key features:

-

The adjacent carbonyl group: The electron-withdrawing nature of the carbonyl oxygen increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.

-

The bromine atom: As a good leaving group, bromide facilitates an S(_N)2 reaction mechanism upon nucleophilic attack.

The electrophilicity of the bromoacetyl "warhead" is further modulated by the substituents on the phenyl ring. Understanding these electronic effects is crucial for predicting and tuning the reactivity of the molecule for specific biological targets.

Electronic Effects of Phenyl Ring Substituents on Electrophilicity

The reactivity of the phenacyl bromide core is influenced by the electronic properties of the substituents on the aromatic ring. This can be qualitatively understood by considering their inductive and resonance effects, and quantitatively through Hammett substituent constants (σ).

| Substituent Position | Substituent | Electronic Effect | Impact on Electrophilicity of Bromoacetyl Group |

| 3 | Fluoro (-F) | Strong -I (Inductive), Weak +R (Resonance) | Increase |

| 4 | Boronic Acid (-B(OH)₂) | Lewis Acidic, Weakly Electron-Withdrawing (-I) | Increase (in neutral form) |

| 4 | Boronate (-B(OH)₃⁻) | Electron-Donating (+I, +R) | Decrease (at physiological pH > pKa) |

Note: The pKa of the boronic acid group is a critical determinant of its electronic effect in biological systems. Fluorine substitution is known to lower the pKa of arylboronic acids.[4]

Proposed Synthesis of this compound

Proposed Synthetic Scheme

Caption: Proposed one-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

(4-acetyl-3-fluorophenyl)boronic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (4-acetyl-3-fluorophenyl)boronic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove excess bromine), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Assessment of Electrophilicity: Kinetic Analysis

The electrophilicity of a covalent inhibitor is best quantified by its kinetic parameters, specifically the second-order rate constant of inactivation (k(_inact)/K(_I)). This value reflects both the binding affinity (K(_I)) and the rate of covalent bond formation (k(_inact)). A common method to determine these parameters involves incubating the inhibitor with a model nucleophile, such as glutathione (GSH), or a target protein/peptide and monitoring the reaction progress over time.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

Detailed Protocol for k(_inact)/K(_I) Determination

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS system

Procedure:

-

Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO and a 100 mM stock solution of GSH in PBS.

-

Reaction Mixtures: In separate microcentrifuge tubes, prepare a series of inhibitor concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in PBS.

-

Initiation of Reaction: Initiate the reactions by adding a fixed concentration of GSH (e.g., 1 mM) to each tube and incubate at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture and quench it by adding an equal volume of cold ACN containing 0.1% formic acid.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the formation of the covalent adduct of the inhibitor and GSH.

-

Data Analysis:

-